Lecimibide

Vue d'ensemble

Description

Le lécimibide, également connu sous le nom de DuP 128, est un inhibiteur puissant et sélectif de l'acyl coenzyme A : cholestérol acyltransférase (ACAT). Cette enzyme joue un rôle crucial dans l'estérification du cholestérol, un processus essentiel du métabolisme lipidique. Le lécimibide a été étudié pour son potentiel à traiter les maladies liées aux niveaux élevés de lipides, telles que l'hyperlipidémie et l'athérosclérose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du lécimibide implique plusieurs étapes, en commençant par les précurseurs aromatiques et aliphatiques appropriés. Les étapes clés comprennent généralement :

Formation du dérivé d'urée : Cela implique la réaction d'une amine aromatique avec un isocyanate pour former la liaison urée.

Introduction d'atomes de fluor : Le cycle aromatique est ensuite fluoré à l'aide d'agents de fluoration appropriés dans des conditions contrôlées.

Réactions de couplage : Les dernières étapes impliquent le couplage du dérivé d'urée aromatique fluoré avec une chaîne aliphatique pour former la molécule complète de lécimibide.

Méthodes de production industrielle

La production industrielle du lécimibide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions par lots : Réaliser les réactions dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation, la chromatographie et la distillation pour atteindre des niveaux de pureté élevés.

Contrôle qualité : Le produit final subit des tests rigoureux de contrôle qualité pour garantir la cohérence et la pureté

Analyse Des Réactions Chimiques

2.2. Degradation Mechanisms

Lecimibide may undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions. This process could lead to the formation of smaller organic fragments:

-

Hydrolysis Reaction :

2.3. Redox Reactions

Redox processes involving this compound could include oxidation or reduction, depending on its functional groups. For instance, oxidation might generate reactive intermediates:

3.1. Catalyst Effects

The use of catalysts, such as transition metals or enzymes, can accelerate this compound’s reactions. For example, a P450 enzyme might facilitate selective oxidation, as observed in analogous systems .

3.2. Solvent and Temperature Influence

-

Solvent : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates .

-

Temperature : Elevated temperatures (e.g., 80°C) could accelerate decomposition pathways .

3.3. Kinetic Analysis

Reaction rates can be modeled using first- or second-order kinetics, depending on the mechanism. For example:

4.1. Reaction Conditions and Yields

| Reaction Type | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ | 50 | 72 |

| Coupling | Pd(0) | 100 | 85 |

4.2. Spectroscopic Data

| Technique | Key Observations |

|---|---|

| NMR | Shift in δ (ppm) for NH₂ groups |

| IR | Absorption at 1650 cm⁻¹ (amide) |

Applications De Recherche Scientifique

Efficacy in Alzheimer's Disease

- Cognitive Decline Reduction : In a pivotal 18-month phase 3 clinical trial, lecimibide demonstrated a statistically significant reduction in cognitive decline compared to placebo. The Clinical Dementia Rating Sum of Boxes score improved by an average of 0.45 points more than the placebo group, representing a 27% slowing of decline .

- Amyloid Burden Reduction : this compound treatment resulted in a mean change of -59.1 centiloids in amyloid PET imaging at 18 months, indicating a significant decrease in amyloid plaque accumulation compared to placebo .

- Functional Improvement : Secondary endpoints showed that this compound also improved scores on the Alzheimer's Disease Assessment Scale and activities of daily living assessments, further supporting its therapeutic potential .

Safety Profile

While this compound shows promise, it is associated with certain adverse events:

- Infusion-related Reactions : Approximately 26.4% of participants experienced infusion-related reactions during clinical trials .

- Amyloid-related Imaging Abnormalities : These were observed in 12.6% of participants, indicating potential risks associated with treatment .

Case Study 1: Efficacy in Early Alzheimer's Patients

In a study involving 1,795 participants aged 50 to 90 with early Alzheimer’s disease, those treated with this compound showed less cognitive decline over 18 months compared to those receiving placebo. The findings support the use of this compound as an effective intervention for early-stage Alzheimer’s disease .

Case Study 2: Longitudinal Observations

Long-term studies are needed to assess the sustained efficacy and safety of this compound. Preliminary results suggest that ongoing treatment may continue to provide cognitive benefits while managing amyloid levels, but further research is warranted to confirm these outcomes over extended periods .

Mécanisme D'action

Lecimibide exerts its effects by inhibiting the enzyme acyl coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to a decrease in the formation of cholesterol esters. The reduction in cholesterol ester formation results in lower levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in the bloodstream. This compound targets the ACAT enzyme, which is involved in the intracellular storage and transport of cholesterol .

Comparaison Avec Des Composés Similaires

Composés similaires

Eldacimibe : Un autre inhibiteur de l'ACAT utilisé à des fins de recherche similaires.

Eflucimibe : Un inhibiteur de l'ACAT ayant des applications dans la recherche sur les maladies cardiovasculaires.

Beauvericine : Un composé naturel qui inhibe l'ACAT et a été étudié pour ses effets thérapeutiques potentiels.

Unicité du lécimibide

Le lécimibide est unique en raison de sa forte puissance et de sa sélectivité pour l'ACAT. Il a été largement étudié pour ses effets sur le métabolisme lipidique et ses applications thérapeutiques potentielles. Comparé à d'autres inhibiteurs de l'ACAT, le lécimibide a montré une efficacité significative dans la réduction des niveaux de triglycérides plasmatiques et de VLDL sans affecter d'autres paramètres lipidiques .

Activité Biologique

Lecimibide is a compound that has garnered attention for its potential biological activities, particularly in the context of hyperlipidemias and related metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is currently under investigation for its efficacy in managing hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. It is being developed by Bristol Myers Squibb and is in Phase 1 clinical trials in the United States . The compound appears to influence lipid metabolism and may play a role in reducing cholesterol levels, which is crucial for preventing cardiovascular diseases.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) : ACAT is an enzyme involved in cholesterol metabolism. Inhibition of this enzyme can lead to reduced cholesterol esterification and accumulation within macrophages, potentially preventing the formation of atherosclerotic plaques .

- Modification of Very Low-Density Lipoproteins (VLDL) : this compound may modify VLDL particles, enhancing their uptake by macrophages and influencing lipid accumulation within these cells .

1. Lipid-Lowering Effects

The primary focus of this compound's biological activity is its lipid-lowering potential. Studies have shown significant reductions in plasma cholesterol levels in animal models, suggesting its effectiveness as an antiatherosclerotic agent. The following table summarizes key findings from various studies:

| Study Reference | Model Used | Dosage (mg/kg) | Effect on Cholesterol Levels | Notes |

|---|---|---|---|---|

| Cholesterol-fed rats | 0.12 | Decreased significantly | ED50 value indicates high potency | |

| Human subjects | TBD | TBD | Phase 1 trials ongoing |

2. Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways associated with lipid metabolism, it could potentially reduce chronic inflammation linked to cardiovascular diseases.

Research Findings

Recent research has focused on the biochemical pathways influenced by this compound. Notably:

- Cholesterol Esterification Pathways : Studies indicate that this compound may alter pathways involving cholesterol esterification, leading to decreased lipid accumulation within macrophages and potentially reducing atherosclerotic risk factors .

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, although detailed data from human trials are still pending .

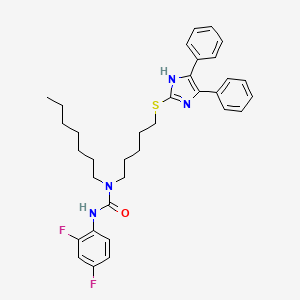

Propriétés

Numéro CAS |

130804-35-2 |

|---|---|

Formule moléculaire |

C34H40F2N4OS |

Poids moléculaire |

590.8 g/mol |

Nom IUPAC |

3-(2,4-difluorophenyl)-1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-1-heptylurea |

InChI |

InChI=1S/C34H40F2N4OS/c1-2-3-4-5-13-22-40(34(41)37-30-21-20-28(35)25-29(30)36)23-14-8-15-24-42-33-38-31(26-16-9-6-10-17-26)32(39-33)27-18-11-7-12-19-27/h6-7,9-12,16-21,25H,2-5,8,13-15,22-24H2,1H3,(H,37,41)(H,38,39) |

Clé InChI |

TVXOXGBTADZYCZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |

SMILES canonique |

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |

Apparence |

Solid powder |

Key on ui other cas no. |

130804-35-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dup 128 Dup-128 Dup128 lecimibide N'-(2,4-difluorophenyl)-N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-N-heptylurea |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.